molecular formula C10H20N2O3 B1278403 Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 773826-73-6

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1278403
CAS No.: 773826-73-6
M. Wt: 216.28 g/mol
InChI Key: AHJZEZIYOBGVSK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (TBAHPC) is an organic compound with a wide range of uses in the scientific research community. It is an important reagent in organic synthesis, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Chemical Group Migration

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate demonstrates interesting chemical properties, such as N→O tert-butyloxycarbonyl (Boc) group migration. This process involves an unusual nine-membered cyclic transition state, indicating a unique intramolecular mechanism (Xue & Silverman, 2010).

Synthesis of Biotin Intermediates

It is an important intermediate in the synthesis of Biotin, a water-soluble vitamin crucial for metabolic cycles including the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis process from L-cystine is notable for its overall yield of 54% through three steps, highlighting its utility in the production of biotin (Qin et al., 2014).

Use as a Chiral Auxiliary

This compound serves as a chiral auxiliary in organic synthesis. It aids in the preparation of various compounds, including enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate. This highlights its role in synthesizing complex organic molecules with specific stereochemical configurations (Studer, Hintermann & Seebach, 1995).

Role in Ketoester Reduction

This compound is also involved in the Ru(II)‐BINAP reduction of ketoesters derived from hydroxyproline. This demonstrates its utility in facilitating complex reduction reactions in organic synthesis (King, Armstrong & Keller, 2005).

Pharmaceutical Synthesis Applications

It serves as an intermediate in synthesizing pharmaceutically active substances. For instance, the synthesis of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, optimized for industrial preparation, underlines its significance in pharmaceutical manufacturing (Han et al., 2018).

In Organic Synthesis

The compound has been used for synthesizing substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating its versatility in organic synthesis and chemical transformations (Boev et al., 2015).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied further as a potential drug .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, with some leading to the activation of enzymatic pathways, while others result in inhibition. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell growth and differentiation. Additionally, it can alter metabolic pathways by influencing the activity of key metabolic enzymes, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential risks associated with the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid and nucleotide metabolism. These interactions can influence metabolic flux and alter the levels of specific metabolites. By modulating these pathways, the compound can impact overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and potential therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZEZIYOBGVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442099
Record name tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773826-73-6, 872714-78-8
Record name tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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